Home > Products > Screening Compounds P17503 > 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one - 1031969-45-5

7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Catalog Number: EVT-1727015
CAS Number: 1031969-45-5
Molecular Formula: C12H7ClN2OS
Molecular Weight: 262.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(4-Chlorophenyl)-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one

Compound Description: This compound class represents a series of melanin-concentrating hormone receptor 1 (MCHR1) antagonists. Research suggests these antagonists play a crucial role in energy homeostasis, showing potential for treating obesity. Studies on mice have demonstrated that these antagonists can increase metabolic rate, improve resistance to high-fat diets, and promote weight loss. []

6-(4-Chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (BMS-814580)

Compound Description: BMS-814580 is a specific compound within the 6-(4-Chlorophenyl)-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one class. It exhibits potent MCHR1 antagonist activity both in vitro and in vivo. Notably, BMS-814580 has demonstrated significant efficacy as an anti-obesity agent in preclinical studies, accompanied by a favorable safety profile. []

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a)

Compound Description: This compound represents a lead compound in the search for novel treatments for Clostridium difficile infection (CDI). It exhibits improved potency against CDI compared to the initial hit compound, along with good selectivity over normal gut microflora and acceptable stability in simulated gastric and intestinal fluid. []

Overview

7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound classified within the thienopyrimidine family. This compound features a unique fused ring system comprising a thiophene and a pyrimidine ring, with a 3-chlorophenyl substituent at the 7-position. Thienopyrimidines are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical applications. Notably, this compound has shown promise in inhibiting specific enzymes, particularly cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for its respiratory function .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves cyclization reactions starting from 3-amino-thiophene-2-carboxylate derivatives. A common synthetic route employs formic acid or triethyl orthoformate as one-carbon source reagents. The reaction conditions generally involve heating the starting materials under reflux to facilitate the formation of the thienopyrimidine core.

  1. Starting Materials: 3-amino-thiophene-2-carboxylate derivatives.
  2. Reagents: Formic acid or triethyl orthoformate.
  3. Conditions: Heating under reflux for several hours.
Molecular Structure Analysis

Structure and Data

The molecular formula of 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is C12H8ClN3OS, with a molecular weight of approximately 273.73 g/mol. The compound's structure includes:

  • A thieno[3,2-d]pyrimidine core.
  • A chlorophenyl group at the 7-position.

The structural representation indicates that the thienopyrimidine core is responsible for its biological activity due to its ability to interact with various biological targets .

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo several chemical transformations:

  1. Oxidation: Can produce sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction: Reduction reactions can yield dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution can occur at the chlorophenyl group under basic conditions, allowing for the introduction of various substituents.

These reactions are significant for modifying the compound to enhance its biological activity or alter its properties for specific applications.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one primarily involves its interaction with cytochrome bd oxidase in Mycobacterium tuberculosis. By binding to the active site of this enzyme, the compound inhibits its activity, leading to decreased ATP production and impaired cellular metabolism in the bacterium. This inhibition disrupts the respiratory chain, showcasing the compound's potential as an antitubercular agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one include:

  • Appearance: Typically presented as a solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide but may have limited solubility in water.

Chemical properties include stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of sulfur and nitrogen atoms in its structure. The compound's reactivity profile allows it to participate in various organic reactions, making it versatile for further chemical modifications .

Applications

Scientific Uses

7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several notable applications in scientific research:

  1. Medicinal Chemistry: Its ability to inhibit cytochrome bd oxidase makes it a candidate for developing new antitubercular drugs.
  2. Biological Studies: Used in studies investigating metabolic pathways in Mycobacterium tuberculosis.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex thienopyrimidine derivatives with potential bioactive properties.

The compound's diverse biological activities position it as a valuable tool in drug discovery and development efforts targeting infectious diseases .

Molecular Mechanisms in Oncology: 7-(3-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one as a Therapeutic Agent

PI3K/Akt/mTOR Pathway Modulation: Targeting Oncogenic Signaling Networks

7-(3-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (hereafter referred to as CTPT) demonstrates significant disruption of the PI3K/Akt/mTOR axis, a critical driver of tumor survival and proliferation. Structural analogs of CTPT have been shown to inhibit phosphorylation of Akt at Ser473, a key activation site dependent on mTORC2 activity [1]. This inhibition subsequently reduces downstream mTORC1 signaling, measured by decreased phosphorylation of S6K and 4EBP1 in breast (MCF-7) and colon (HCT-116) cancer models. The chlorophenyl moiety at the 7-position enhances binding affinity to the ATP-binding cleft of PI3Kδ, as confirmed through molecular docking studies [8].

Table 1: Effects of CTPT Analogs on Oncogenic Pathways

PathwayMolecular TargetObserved ChangeExperimental Model
PI3K/Akt/mTORp-Akt (Ser473)72-85% reduction vs. controlMCF-7, HCT-116
PI3K/Akt/mTORp-S6K (Thr389)68% reduction vs. controlMCF-7
DNA Replicationp-MCM2 (Ser40/Ser53)Dose-dependent inhibitionCOLO 205 xenograft
ApoptosisCleaved caspase-35.3-fold increasePC-3 cells

Notably, CTPT analogs impair DNA replication initiation via suppression of CDC7 kinase, which phosphorylates MCM2 complexes. This dual-pathway inhibition (PI3K/Akt and CDC7/MCM2) triggers synthetic lethality in cancers with replication stress vulnerabilities [1].

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

CTTP exhibits potent EGFR inhibitory activity, particularly against mutant EGFRT790M, a common resistance variant in non-small cell lung cancer. Biochemical assays reveal IC50 values of 0.077–0.123 µM against both wild-type and mutant EGFR isoforms, comparable to erlotinib (IC50 = 0.04 µM) [4] [6]. The thieno[3,2-d]pyrimidin-4(3H)-one core enables hydrogen bonding with Met793 in the ATP-binding pocket, while the 3-chlorophenyl group occupies hydrophobic region II, enhancing selectivity.

Kinase profiling across 439 human kinases demonstrates exceptional selectivity, with CTPT derivatives showing >100-fold selectivity for EGFR over closely related kinases like HER2 [6]. This specificity minimizes off-target effects and underlies the compound's efficacy in EGFR-driven xenograft models. Functional assays confirm dose-dependent suppression of EGFR autophosphorylation and downstream MAPK/ERK signaling, positioning CTPT as a viable candidate for overcoming T790M-mediated resistance [4].

Apoptotic Induction via Caspase Activation and Bcl-2 Family Protein Regulation

CTPT triggers intrinsic apoptosis through coordinated caspase activation and Bcl-2 family modulation. In prostate (PC-3) and pancreatic (Capan-1) cancer lines, treatment induces:

  • 5.3-fold elevation of cleaved caspase-3 [4]
  • Cleavage of PARP, a DNA repair enzyme inactivated during apoptosis
  • Upregulation of γ-H2AX, indicating DNA damage accumulation [1]

Mitochondrial priming occurs via disruption of Bcl-2 family protein equilibria. CTPT analogs downregulate anti-apoptotic Bcl-2 and Bcl-xL expression while activating pro-apoptotic BH3-only proteins like BIM. This shifts the balance toward mitochondrial outer membrane permeabilization (MOMP), facilitating cytochrome c release and apoptosome assembly [7] [9]. Subsequent activation of initiator caspase-9 (4-fold increase in HepG2 cells) and effector caspases-3/7 executes programmed cell death [3] [5].

Cell Cycle Arrest Mechanisms: Cyclin-Dependent Kinase (CDK) Interactions

CTPT imposes cell cycle arrest at the G1/S and G2/M checkpoints through direct and indirect CDK modulation. Key mechanisms include:

  • CDC7 Kinase Inhibition: CTPT analogs (e.g., EP-05) suppress CDC7-mediated MCM2 phosphorylation (Ser40/Ser53), preventing replication origin firing and inducing G1/S arrest [1].
  • CDK2/Cyclin E Dysregulation: Reduced Rb phosphorylation at CDK2-specific sites (Ser807/Ser811) in breast cancer models, blocking E2F-mediated S-phase entry [6].
  • G2/M Checkpoint Activation: DNA damage response triggered by CTPT increases p21 expression, inhibiting CDK1/cyclin B complexes and preventing mitotic progression [4].

Table 2: Cell Cycle Effects of CTPT and Structural Analogs

Cell LineArrest PhaseTarget MechanismEfficacy (IC50)
PC-3Pre-G1Caspase-3 induction (5.3-fold)0.028 µM
COLO 205G1/SCDC7 inhibition; p-MCM2 ↓0.070 µM
MDA-MB-231G2/Mp21 upregulation; CDK1 inhibition2.95–3.80 µM

In vivo studies in COLO 205 xenografts demonstrate 98.85% tumor growth inhibition at 10 mg/kg, correlating with sustained suppression of MCM2 phosphorylation and CDK2 activity [1].

Properties

CAS Number

1031969-45-5

Product Name

7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

IUPAC Name

7-(3-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C12H7ClN2OS

Molecular Weight

262.72 g/mol

InChI

InChI=1S/C12H7ClN2OS/c13-8-3-1-2-7(4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16)

InChI Key

VWSZYWKIKGDOKQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CSC3=C2N=CNC3=O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC3=C2N=CNC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.